N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
Description
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-aminoethyl group at position 3 and a furan-2-carboxamide moiety at position 5 via a methyl linker.
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H12N4O3/c11-4-3-8-13-9(17-14-8)6-12-10(15)7-2-1-5-16-7/h1-2,5H,3-4,6,11H2,(H,12,15) |
InChI Key |
MUTLPZVCOXCCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NC(=NO2)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
This method involves reacting a nitrile precursor with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., esters or acyl chlorides).
- Synthesis of Amidoxime :
- 2-Aminoethyl nitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 12 hours.
- Yield: 85–90%.
- Cyclization with Methyl Chlorooxoacetate :
- The amidoxime (1.0 equiv) is reacted with methyl chlorooxoacetate (1.1 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature.
- Triethylamine (2.0 equiv) is added to neutralize HCl byproducts.
- Yield: 70–75% of 3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl intermediate.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Maximizes regioselectivity |
| Solvent | DCM | Prevents hydrolysis |
| Base | Triethylamine | Efficient HCl scavenging |
Mitsunobu Reaction for Ether Formation
For oxadiazoles requiring ether linkages, the Mitsunobu reaction is employed to couple alcohols with protected amines.
- Protection of Amine :
- 2-Aminoethyl alcohol is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF.
- Yield: 95%.
- Mitsunobu Coupling :
- Boc-protected alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are reacted with a furan-2-carboxamide derivative in THF at 0°C.
- Yield: 65–70%.
Introduction of the 2-Aminoethyl Group
The 2-aminoethyl substituent is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution on Halogenated Oxadiazoles
A halogenated oxadiazole intermediate undergoes displacement with ethylenediamine.
- Synthesis of 5-(Chloromethyl)-1,2,4-oxadiazole :
- Oxadiazole methyl ester (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in DCM at reflux.
- Yield: 80%.
- Amine Displacement :
- The chloromethyl intermediate (1.0 equiv) is reacted with ethylenediamine (3.0 equiv) in acetonitrile at 60°C for 6 hours.
- Yield: 60–65%.
Coupling of Furan-2-carboxamide
The final step involves amide bond formation between the oxadiazole-methylamine intermediate and furan-2-carboxylic acid.
HBTU-Mediated Amidation
Protocol ():
- Activation of Furan-2-carboxylic Acid :
- Furan-2-carboxylic acid (1.0 equiv) is activated with HBTU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 30 minutes.
- Coupling with Oxadiazole-Methylamine :
- The activated acid is added to the amine intermediate (1.0 equiv) in DMF and stirred at room temperature for 12 hours.
- Yield: 75–80%.
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HBTU | DMF | RT | 75% |
| EDC/HOBt | DCM | 0°C → RT | 68% |
| DCC | THF | RT | 55% |
Characterization and Analytical Data
Synthetic intermediates and the final product are characterized via:
- ¹H/¹³C NMR : Confirm regiochemistry and functional group integrity.
- HRMS : Verify molecular weight with <5 ppm error.
- HPLC Purity : >95% purity achieved via reverse-phase chromatography.
Key Spectral Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, oxadiazole-H), 7.85 (d, J = 3.6 Hz, 1H, furan-H), 6.70 (dd, J = 3.6 Hz, 1H, furan-H).
- HRMS (ESI+) : m/z calculated for C₁₁H₁₃N₄O₃ [M+H]⁺: 265.0932; found: 265.0928.
Optimization and Scale-Up Considerations
Critical parameters for industrial-scale synthesis include:
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aminoethyl side chain.
Scientific Research Applications
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (1,2,4-oxadiazole, furan carboxamide) but differ in substituents, influencing physicochemical and biological properties:
Key Observations
Substituent Effects: The 2-aminoethyl group in the target compound provides basicity and hydrophilicity, contrasting with the chlorophenyl (hydrophobic) and bromo (electrophilic) groups in analogues .
Bioactivity Trends :
- Compounds like ZINC84057569 and ZINC53751324 were prioritized in virtual screens for anti-parasitic activity (e.g., Leishmania), suggesting the oxadiazole-furan scaffold has broad applicability in targeting pathogen enzymes .
- The absence of halogen atoms in the target compound may reduce off-target toxicity but could limit binding affinity to hydrophobic enzyme pockets .
Pharmacokinetic Considerations :
- The target compound’s molecular weight (~295.3 g/mol, estimated) is lower than brominated derivatives (e.g., 400.18 g/mol), aligning better with Lipinski’s rule of five for drug-likeness .
Biological Activity
N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities. Specifically, studies have shown that compounds containing this heterocyclic structure can act against various diseases through multiple mechanisms.
Anticancer Activity
A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance, a study highlighted that oxadiazole compounds demonstrated cytotoxic activity against several cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and 3T3-L1 (mouse embryo) cell lines. The IC50 values for these compounds often ranged in the micromolar concentrations, indicating moderate to high potency against tumor cells .
Table 1: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 12.5 |
| Compound 2 | Caco-2 | 9.8 |
| Compound 3 | 3T3-L1 | 15.4 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they can inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Bacillus subtilis | 10 |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Interference with Cellular Signaling : Some studies suggest that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis.
- Direct Interaction with DNA : Certain derivatives may interact with DNA or RNA structures, leading to disruption in replication and transcription processes.
Case Studies
Several case studies have documented the effects of oxadiazole derivatives on specific diseases:
- Cancer Treatment : A study involving a series of oxadiazole derivatives showed promising results in reducing tumor size in animal models when administered at optimized dosages.
- Bacterial Infections : Clinical trials have indicated that oxadiazole-containing compounds can be effective adjuncts to standard antibiotic therapies for resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the oxadiazole ring using a cyclization reaction between a nitrile and hydroxylamine, followed by functionalization with a 2-aminoethyl group at the 3-position .
- Step 2 : Couple the oxadiazole intermediate with furan-2-carboxamide via a nucleophilic substitution or amide bond formation, using activating agents like EDCI or DCC .
- Key Considerations : Optimize reaction conditions (solvent, temperature) to enhance yield and purity. Monitor reactions via TLC or HPLC .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to nitrogen) and furan carboxamide (δ 6.3–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z calculated for C11H13N4O3: 265.0936) .
- Elemental Analysis : Ensure purity by matching experimental vs. theoretical C, H, N, O percentages .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications to the oxadiazole ring (e.g., substituents at the 5-position) or furan carboxamide (e.g., halogenation) .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like PD-L1 or bacterial enzymes .
- Data Analysis : Use regression models to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
- Purity Validation : Re-analyze compound batches via HPLC to rule out degradation products (e.g., oxadiazole ring hydrolysis) .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and introduce metabolically resistant groups (e.g., fluorine substitution) .
- Bioavailability Testing : Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How to evaluate the compound’s stability under varying physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
